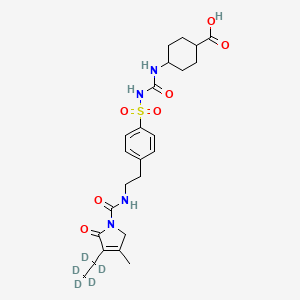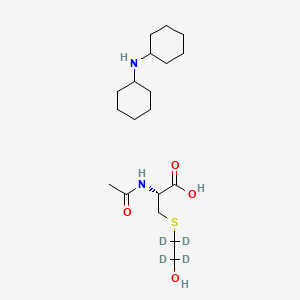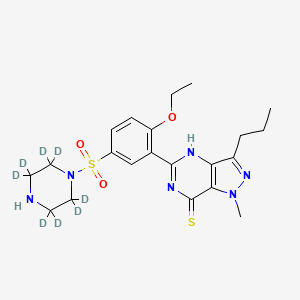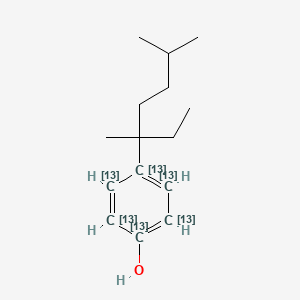
N-乙酰氨甲酰胺-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
药效学和剂量优化阿莫那非被广泛代谢,包括 N-乙酰化为活性代谢物,其毒性因乙酰化表型而异。旨在为不同表型确定最佳剂量的研究表明,阿莫那非的快速乙酰化者比慢速乙酰化者经历更大的毒性。这导致推荐的 II 期试验剂量分别为快速和慢速乙酰化者的 250 和 375 mg/m²。药效学分析纳入了乙酰化表型、血浆浓度、性别和治疗前 WBC,用于剂量优化 (Ratain 等,1993).
开发衍生物以最大程度地减少毒性合成结构相似但不受 NAT2 乙酰化影响的阿莫那非衍生物旨在保留抗癌特性,同时消除毒性。这些被称为“numonafides”的衍生物已显示出与阿莫那非类似的癌细胞选择性生长抑制、DNA 插层和拓扑异构酶 II 抑制活性,但毒性可能降低 (诺顿等,2008).
抗癌治疗中的药物遗传学药物遗传学在阿莫那非等抗癌药物的临床相关性中发挥着重要作用。活性代谢物 N-乙酰阿莫那非的毒性因 N-乙酰化的遗传差异而异。这种变异性突出了药物遗传学在癌症化疗中的重要性,指导剂量个体化和管理策略 (Innocenti 等,2001).
药代动力学和代谢研究了解阿莫那非的药代动力学和代谢对于优化其治疗用途至关重要。研究表明,阿莫那非以 3.5 小时的末端半衰期从血浆中消除,肾脏排泄占给药剂量的很大一部分。代谢物分析揭示了各种 N-乙酰化物质作为主要代谢物,突出了了解其在人体内的代谢途径的重要性 (Felder 等,1987).
用于个体化给药的药效学建模药效学建模已被用于进一步完善阿莫那非给药策略。通过考虑乙酰化表型、性别和治疗前 WBC 等因素,已经开发出更准确的给药策略来减少白细胞减少症(一种常见的副作用)的变异性。这种方法代表了癌症治疗个性化医学的重大进步 (Ratain 等,1996).
探索毒性降低的阿莫那非衍生物对阿莫那非衍生物(如 UNBS3157 和 UNBS5162)的研究显示出在降低毒性的同时维持抗肿瘤功效方面有希望的结果。这些衍生物比阿莫那非具有潜在的治疗优势,研究表明它们在人类癌症小鼠模型中有效,而没有与阿莫那非相关的血液毒性 (Dumont 等,2006).
作用机制
Target of Action
N-Acetyl Amonafide-d6, a metabolite of Amonafide , primarily targets Topoisomerase II (Top2) . Top2 is an enzyme that plays a crucial role in DNA replication and transcription by controlling the topological states of DNA. It helps in the relaxation of supercoiled DNA, which is essential for the replication of DNA and the transcription of genes .
Mode of Action
N-Acetyl Amonafide-d6 acts as a Top2 poison . It stabilizes the Top2-DNA covalent complexes, leading to DNA damage and cell death . Unlike most Top2 poisons, the action of its parent compound, Amonafide, against Top2 is largely ATP independent . Moreover, Amonafide leads to the cleavage of DNA at a very restricted set of sites compared to other Top2 poisons . These unique properties suggest that Amonafide may target Top2 in an unconventional way .
Biochemical Pathways
The biochemical pathway primarily affected by N-Acetyl Amonafide-d6 involves the DNA replication and transcription process. By targeting Top2 and stabilizing the Top2-DNA covalent complexes, it interferes with the normal functioning of the DNA replication and transcription process .
Pharmacokinetics
Amonafide, the parent compound of N-Acetyl Amonafide-d6, is metabolized by N-acetyl transferase 2 (NAT2) to form N-Acetyl Amonafide . The toxicity of Amonafide regimens is associated with higher levels of NAT2 activity . Fast acetylators of Amonafide experienced greater myelosuppression than slow acetylators, leading to the recommendation of a reduced dose of Amonafide for fast acetylators .
Result of Action
The primary molecular effect of N-Acetyl Amonafide-d6 is the induction of DNA damage through the stabilization of Top2-DNA covalent complexes . This leads to cell death, particularly in cancer cells. At the cellular level, N-Acetyl Amonafide-d6 induces higher levels of Top2 covalent complexes than Amonafide .
Action Environment
The action, efficacy, and stability of N-Acetyl Amonafide-d6 can be influenced by various environmental factors. One such factor is the metabolic activity of NAT2, which can vary among individuals . This variability can affect the metabolism of Amonafide to N-Acetyl Amonafide, thereby influencing the drug’s action and toxicity .
生化分析
Biochemical Properties
N-Acetyl Amonafide-d6 plays a significant role in biochemical reactions, particularly in the context of cancer research. It interacts with topoisomerase II (Top2), an enzyme crucial for DNA replication and cell division. N-Acetyl Amonafide-d6 stabilizes Top2 covalent complexes, leading to DNA cleavage. This interaction is largely ATP-independent, which is unusual compared to other Top2 poisons . The compound is metabolized by N-acetyl transferase 2 (NAT2) to form N-Acetyl Amonafide, which exhibits higher levels of Top2 covalent complexes than its parent compound .
Cellular Effects
N-Acetyl Amonafide-d6 has profound effects on various cell types and cellular processes. It influences cell function by inducing DNA cleavage through the stabilization of Top2 covalent complexes. This action disrupts the normal cell cycle, leading to cell death, which is particularly useful in targeting cancer cells . Additionally, N-Acetyl Amonafide-d6 affects cell signaling pathways and gene expression, contributing to its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of N-Acetyl Amonafide-d6 involves its interaction with Top2. By stabilizing Top2 covalent complexes, it induces DNA cleavage, leading to cell death. This mechanism is largely ATP-independent, which differentiates it from other Top2 poisons . The compound’s ability to form higher levels of Top2 covalent complexes compared to Amonafide suggests a more potent cytotoxic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl Amonafide-d6 change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the level of Top2 covalent complexes increases with increasing doses of N-Acetyl Amonafide-d6, indicating a dose-dependent effect . Long-term exposure to the compound can lead to sustained DNA damage and cell death .
Dosage Effects in Animal Models
The effects of N-Acetyl Amonafide-d6 vary with different dosages in animal models. Higher doses of the compound result in increased levels of Top2 covalent complexes, leading to more significant DNA damage and cell death . At high doses, the compound can also exhibit toxic or adverse effects, such as myelosuppression and hepatotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
N-Acetyl Amonafide-d6 is involved in several metabolic pathways, primarily through its interaction with NAT2. The enzyme metabolizes the compound to form N-Acetyl Amonafide, which then interacts with Top2 to induce DNA cleavage . This metabolic pathway is crucial for the compound’s cytotoxic effects and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, N-Acetyl Amonafide-d6 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is essential for its effectiveness in targeting cancer cells and inducing cytotoxic effects .
Subcellular Localization
N-Acetyl Amonafide-d6 exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with Top2 and the subsequent induction of DNA cleavage .
属性
IUPAC Name |
N-[2-[2-[bis(trideuteriomethyl)amino]ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-11(22)19-13-9-12-5-4-6-14-16(12)15(10-13)18(24)21(17(14)23)8-7-20(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,19,22)/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQUFGOEIGXAOM-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)C)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
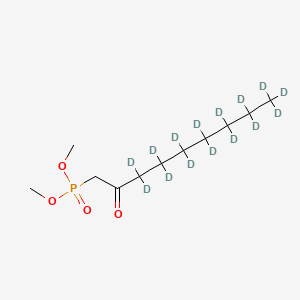
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phe](/img/no-structure.png)
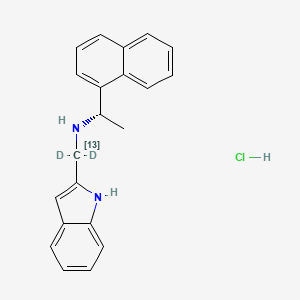
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)
